REACTION_CXSMILES
|
[Br:1][C:2]([F:11])([F:10])[C:3]([F:9])([F:8])[CH2:4]C(O)=O.[O-]S(S([O-])=O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+].Cl.[N-:26]=[N+]=[N-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O.[N-]=[N+]=[N-].[Na+].OS(O)(=O)=O.OS(O)(=O)=O.ClCCl>[Br:1][C:2]([F:11])([F:10])[C:3]([F:9])([F:8])[CH2:4][NH2:26] |f:1.2.3.4.5,7.8,9.10.11,13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(CC(=O)O)(F)F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
Na2S2O4 NaHCO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]
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Name
|
BrCF2CF2CH2CHBrOEt CrO3 H2SO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
CH3CN H2O BrCF2CF2Br CH2═CHOEt
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
NaN3 H2SO4
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N-]=[N+]=[N-].[Na+].OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
|
Details
|
The mixture was then cooled to 0°
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
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Details
|
the water layer was extracted with CH2Cl2 (20 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichioromethane was dried over magnesium sulfate overnight and gaseous HCl
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
bubbled into the solution
|
Type
|
FILTRATION
|
Details
|
0.79 g of white solid was collected by filtration and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(CN)(F)F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |